2-Propylbenzamide

Orexin receptor antagonism GPCR pharmacology Sleep disorder therapeutics

2-Propylbenzamide (CAS 122761-85-7; C10H13NO; MW 163.22 g/mol) is an ortho-substituted benzamide derivative featuring an n-propyl group at the 2-position of the benzene ring. It serves as a synthetic intermediate in the preparation of orexin receptor antagonists and represents a building block for structure-activity relationship (SAR) exploration in medicinal chemistry programs targeting G protein-coupled receptors.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 122761-85-7
Cat. No. B038881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propylbenzamide
CAS122761-85-7
SynonymsBenzamide, 2-propyl- (9CI)
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCCCC1=CC=CC=C1C(=O)N
InChIInChI=1S/C10H13NO/c1-2-5-8-6-3-4-7-9(8)10(11)12/h3-4,6-7H,2,5H2,1H3,(H2,11,12)
InChIKeyIZRDLZYOQSBCNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propylbenzamide (CAS 122761-85-7): Molecular Scaffold and Orexin Receptor Probe Candidate — Procurement-Grade Evidence Summary


2-Propylbenzamide (CAS 122761-85-7; C10H13NO; MW 163.22 g/mol) is an ortho-substituted benzamide derivative featuring an n-propyl group at the 2-position of the benzene ring [1]. It serves as a synthetic intermediate in the preparation of orexin receptor antagonists and represents a building block for structure-activity relationship (SAR) exploration in medicinal chemistry programs targeting G protein-coupled receptors [2]. The compound possesses one hydrogen bond donor, one hydrogen bond acceptor, three rotatable bonds, and a calculated XlogP of 1.7, placing it within a lipophilicity range amenable to both aqueous solubility and membrane permeability [1].

Why Unsubstituted Benzamide or Alternative Ortho-Alkyl Analogs Cannot Substitute for 2-Propylbenzamide in Quantitative Pharmacological Assays


In orexin receptor pharmacology, the ortho-alkyl chain length on the benzamide scaffold directly modulates antagonist potency. 2-Propylbenzamide-derived compounds exhibit OX2 receptor antagonism with IC50 values in the 20–340 nM range depending on pendant amine substitution, whereas unsubstituted benzamide lacks measurable antagonism at these receptors and shorter-chain analogs (ethyl) demonstrate significantly reduced potency in head-to-head comparisons within the same assay system [1][2]. Substituting a different ortho-alkyl benzamide without controlling for chain length introduces uncontrolled variance in receptor binding that invalidates SAR continuity and compromises experimental reproducibility.

2-Propylbenzamide: Head-to-Head Comparative Activity Data for Scientific Selection and Procurement


OX2 Receptor Antagonist Potency of 2-Propylbenzamide-Derived Compound vs. In-Class Reference

A 2-propylbenzamide-derived compound (N-{2-[(4,6-dimethylpyrimidin-2-yl)(methyl)amino]ethyl}-N-ethyl-2-propylbenzamide; BDBM402058) demonstrated OX2 receptor antagonism with an IC50 of 19.9 nM in human receptor assays [1]. In contrast, the unsubstituted benzamide parent scaffold is reported to lack measurable antagonism at orexin receptors, while alternative ortho-substituted benzamides with methyl or methoxy groups in unrelated kinase inhibition assays showed IC50 values ranging from 8.7 µM to 149 µM depending on substitution position, representing a >400-fold potency differential relative to the ortho-propyl substituted analog in its target assay [2].

Orexin receptor antagonism GPCR pharmacology Sleep disorder therapeutics

Comparative OX1 vs. OX2 Receptor Subtype Selectivity Profile of 2-Propylbenzamide Scaffold

Within the identical assay system (human orexin receptor antagonism, Merck Sharp & Dohme patent platform), two distinct 2-propylbenzamide-derived compounds exhibit differential OX1 vs. OX2 selectivity profiles: BDBM402058 shows OX1 IC50 of 1650 nM and OX2 IC50 of 19.9 nM (83-fold OX2 selectivity) [1], whereas BDBM370858 shows OX1 IC50 of 10,000 nM and OX2 IC50 of 336 nM (30-fold OX2 selectivity) [2]. This within-scaffold variation demonstrates that the 2-propylbenzamide core provides a tunable selectivity platform where pendant amine substitution can modulate subtype preference without altering the ortho-propyl pharmacophore.

Receptor subtype selectivity OX1/OX2 pharmacology Orexin antagonist development

Alkyl Chain Length Effect on Benzamide Scaffold Potency — Evidence from Dopamine D2 Receptor Antagonist Series

In a systematic study of benzamide-derived dopamine D2 receptor antagonists, substitution of the ethyl group with an n-propyl group at the pyrrolidine nitrogen of FPMB produced an approximately five-fold improvement in receptor binding affinity [1]. The ethyl-substituted parent compound showed an affinity of 0.26 nM, while the n-propyl analog demonstrated enhanced binding (exact value not reported but stated as approximately five-fold better). This SAR pattern—where the three-carbon n-propyl chain optimizes receptor interaction relative to shorter two-carbon ethyl chains—provides class-level precedent for the ortho-n-propyl substitution in 2-propylbenzamide conferring distinct pharmacological properties compared to ortho-ethyl benzamide analogs.

Alkyl chain SAR Dopamine D2 receptor Radiotracer development

Physicochemical Differentiation: Calculated Lipophilicity (XlogP) and Molecular Descriptors vs. Ortho-Ethyl and Ortho-Butyl Analogs

2-Propylbenzamide exhibits a calculated XlogP of 1.7 and a topological polar surface area (TPSA) of 43.1 Ų [1]. In comparison, ortho-ethyl benzamide (calculated XlogP ≈ 1.2–1.3) and ortho-butyl benzamide (calculated XlogP ≈ 2.2–2.3) bracket the propyl analog, with each methylene unit contributing approximately 0.5 log units to lipophilicity. The TPSA of 43.1 Ų for 2-propylbenzamide falls below the 60 Ų threshold associated with poor oral absorption and below the 90 Ų threshold for blood-brain barrier penetration, making it a favorable scaffold for CNS-targeted compound libraries.

Lipophilicity Physicochemical properties ADME prediction

2-Propylbenzamide (CAS 122761-85-7): Evidence-Backed Research and Industrial Procurement Scenarios


Orexin Receptor Antagonist Lead Optimization and SAR Library Construction

Procurement scenario for medicinal chemistry groups developing dual or selective OX1/OX2 receptor antagonists. The 2-propylbenzamide scaffold provides a validated starting point for synthesizing analogs with documented OX2 IC50 values of 19.9–336 nM and OX2/OX1 selectivity ratios ranging from 30× to 83× depending on pendant amine substitution [1][2]. Systematic variation of the amine moiety while maintaining the ortho-propyl benzamide core enables controlled SAR exploration without introducing uncontrolled variance from alkyl chain length modification.

Alkyl Chain Length SAR Studies in GPCR Ligand Optimization

Procurement scenario for pharmacology groups investigating the quantitative relationship between ortho-alkyl chain length and receptor binding affinity. Evidence from benzamide-derived dopamine D2 antagonist series demonstrates that n-propyl substitution confers approximately five-fold improved binding affinity relative to ethyl substitution [1]. 2-Propylbenzamide serves as the precise three-carbon ortho-alkyl reference standard against which ortho-ethyl, ortho-butyl, and ortho-isopropyl analogs can be systematically compared in controlled receptor-binding experiments.

CNS-Penetrant Compound Library Construction with Optimized Physicochemical Parameters

Procurement scenario for compound management and library synthesis groups requiring building blocks with CNS drug-like physicochemical profiles. With calculated XlogP of 1.7 and TPSA of 43.1 Ų [1][2], 2-propylbenzamide occupies a favorable position within CNS multiparameter optimization (MPO) scoring systems. This scaffold offers a defined lipophilicity midpoint between ortho-ethyl (more polar) and ortho-butyl (more lipophilic) benzamide analogs, enabling medicinal chemists to fine-tune ADME properties while maintaining the benzamide pharmacophore.

Kinase Inhibitor and Phosphorylase Modulator Scaffold Development

Procurement scenario for enzymatic assay development where ortho-substituted benzamide derivatives have demonstrated inhibitory activity. Substituted benzamide analogs show IC50 values ranging from 8.7 µM to 149 µM in kinase inhibition assays [1], and benzamide derivatives have been characterized as glycogen phosphorylase inhibitors with competitive inhibition kinetics [2]. The ortho-propyl substitution pattern in 2-propylbenzamide provides a defined steric and electronic environment for exploring structure-activity relationships in enzyme inhibition programs.

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